3-(2-(4-fluorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one
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Overview
Description
3-(2-(4-fluorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound features a 4-fluorophenyl group and an oxoethyl group attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-fluorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the corresponding aniline or amine derivative.
Formation of Oxamic Acids: The aniline or amine is reacted with oxalyl chloride in the presence of triethylamine and dichloromethane at 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-fluorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce quinoxaline-2-ylmethanol derivatives.
Scientific Research Applications
3-(2-(4-fluorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is investigated for its antimicrobial and antiviral activities, making it a candidate for new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(2-(4-fluorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cancer cells, leading to cell death. Additionally, the compound’s ability to interact with cellular receptors can modulate signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-Fluoro-phen-yl)quinoxalin-2-yl]-N-isopropyl-pyridin-2-amine: This compound shares a similar quinoxaline core and fluorophenyl group but differs in its additional substituents.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature heterocyclic cores and are studied for their biological activities.
Uniqueness
3-(2-(4-fluorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science, where precise molecular interactions are crucial .
Properties
Molecular Formula |
C16H11FN2O2 |
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Molecular Weight |
282.27 g/mol |
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H11FN2O2/c17-11-7-5-10(6-8-11)15(20)9-14-16(21)19-13-4-2-1-3-12(13)18-14/h1-8H,9H2,(H,19,21) |
InChI Key |
VOBCATVUSLTCHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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